![molecular formula C16H18Si B1595991 9-(Trimethylsilyl)fluorene CAS No. 7385-10-6](/img/structure/B1595991.png)
9-(Trimethylsilyl)fluorene
Overview
Description
9-(Trimethylsilyl)fluorene is a chemical compound that belongs to the class of organic compounds known as fluorenes. It is a derivative of fluorene and is widely used in scientific research. The compound is known for its unique properties, which make it an important tool for researchers in various fields.
Scientific Research Applications
- 9-(Trimethylsilyl)fluorene serves as a versatile building block in organic synthesis. Researchers use it to introduce fluorene moieties into various molecules. The trimethylsilyl group (Si(CH₃)₃) can be selectively removed or modified, allowing for functionalization at specific positions within the fluorene ring system .
- Fluorene derivatives are well-known for their excellent photophysical properties. Researchers have explored 9-(Trimethylsilyl)fluorene as a potential component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its emission properties make it suitable for use in fluorescent materials and displays .
- The electron-rich fluorene core in this compound contributes to its potential application in organic photovoltaics (OPVs). Researchers investigate its use as a donor material in bulk heterojunction solar cells. By combining it with suitable acceptor molecules, it could enhance charge separation and improve device efficiency .
- The trimethylsilyl group provides steric protection, making 9-(Trimethylsilyl)fluorene an interesting ligand in coordination chemistry. It can stabilize metal complexes and influence their reactivity. Researchers explore its use in catalysis and as a ligand for transition metals .
- As part of the fluorene family, this compound contributes to the development of organic semiconductors. Its structural features allow for efficient charge transport, making it relevant for field-effect transistors (FETs) and other electronic applications .
- Researchers have investigated the reactivity of fluorenyl radicals, including those derived from 9-(Trimethylsilyl)fluorene . These radicals play a role in various chemical transformations. Understanding their behavior helps elucidate reaction mechanisms and contributes to synthetic strategies .
Organic Synthesis and Functionalization
Fluorescent Materials and OLEDs
Photovoltaics and Solar Cells
Ligands and Coordination Chemistry
Materials for Organic Electronics
Fluorenyl Radicals and Mechanistic Studies
Mechanism of Action
Target of Action
9-(Trimethylsilyl)fluorene primarily targets aldehydes . Aldehydes play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process catalyzed by N-heterocyclic carbenes (NHCs). In the presence of 10 mol% NHC and 4 Å molecular sieves, 9-(Trimethylsilyl)fluorene undergoes an olefination reaction with aldehydes to produce dibenzofulvenes . When the nhc loading is reduced to 1 mol% and water is added, 9-(trimethylsilyl)fluorene selectively undergoes nucleophilic addition with aldehydes to afford fluorenyl alcohols .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of aldehydes to dibenzofulvenes and fluorenyl alcohols . This process is catalyzed by N-heterocyclic carbenes and can be switched between olefination and nucleophilic addition depending on the conditions .
Pharmacokinetics
The compound’s interaction with aldehydes suggests that it may be metabolized in the body through enzymatic processes .
Result of Action
The molecular effects of 9-(Trimethylsilyl)fluorene’s action include the production of dibenzofulvenes and fluorenyl alcohols . These compounds may have various cellular effects, depending on their specific properties and the cells they interact with.
Action Environment
The action of 9-(Trimethylsilyl)fluorene is influenced by environmental factors such as the presence of water and the concentration of NHC . These factors can switch the compound’s reaction with aldehydes between olefination and nucleophilic addition .
properties
IUPAC Name |
9H-fluoren-9-yl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Si/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRGLHBYSNHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339102 | |
Record name | 9-(TRIMETHYLSILYL)FLUORENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Trimethylsilyl)fluorene | |
CAS RN |
7385-10-6 | |
Record name | 9-(TRIMETHYLSILYL)FLUORENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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